1-Benzyl-6-methylazocane-2,5-dione
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Overview
Description
1-Benzyl-6-methylazocane-2,5-dione is a chemical compound with the molecular formula C13H15NO2 It is a member of the azocane family, characterized by a seven-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-methylazocane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with a suitable diketone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-methylazocane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Benzyl-6-methylazocane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-methylazocane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1-Benzylpiperazine: Similar in structure but with a six-membered ring.
6-Methylazocane: Lacks the benzyl group but shares the azocane ring structure.
2,5-Diketopiperazine: Contains a similar diketone functionality but with a different ring system.
Uniqueness: 1-Benzyl-6-methylazocane-2,5-dione is unique due to its specific combination of structural features, including the benzyl group, methyl substitution, and azocane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88187-36-4 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-benzyl-6-methylazocane-2,5-dione |
InChI |
InChI=1S/C15H19NO2/c1-12-9-10-16(15(18)8-7-14(12)17)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI Key |
IVDVLJDQVKCFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C(=O)CCC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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